molecular formula C17H22F3N3O3 B2641403 N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide CAS No. 1235381-11-9

N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide

Cat. No.: B2641403
CAS No.: 1235381-11-9
M. Wt: 373.376
InChI Key: DCJLVIIAAJXXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C17H22F3N3O3 and its molecular weight is 373.376. The purity is usually 95%.
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Scientific Research Applications

Piperidine Derivatives and Their Research Applications

  • Neurological Studies : Piperidine derivatives, such as WAY-100635, are used in neurological studies to understand the role of serotonin receptors. WAY-100635 is a potent and selective 5-HT1A receptor antagonist, demonstrating the utility of piperidine compounds in dissecting neurotransmitter pathways (Forster et al., 1995).

  • Synthesis and Structural Analysis : Compounds like phosphoric triamides containing the P(O)[N]3 skeleton, where piperidine derivatives serve as structural units, are synthesized and characterized for their conformational and NQR (Nuclear Quadrupole Resonance) analysis. This showcases the role of such compounds in understanding the molecular structure and behavior of novel chemical entities (Shariatinia et al., 2012).

  • Corrosion Inhibition : The electrochemical corrosion behavior of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide demonstrates the application of piperidine derivatives in materials science, specifically in corrosion inhibition for steel in acidic environments. This highlights the compound's protective efficacy and adsorption behavior (Rajendraprasad et al., 2020).

  • Cannabinoid Receptor Studies : Piperidine-based compounds are also explored for their interaction with cannabinoid receptors, elucidating their potential in modulating receptor activity. These studies contribute to the understanding of cannabinoid system dynamics and drug development for neuropsychiatric disorders (Shim et al., 2002).

Properties

IUPAC Name

1-N-(4-ethoxyphenyl)-4-N-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O3/c1-2-26-14-5-3-13(4-6-14)22-16(25)23-9-7-12(8-10-23)15(24)21-11-17(18,19)20/h3-6,12H,2,7-11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJLVIIAAJXXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.